Product packaging for 11,13-Hexadecadienal(Cat. No.:CAS No. 73264-91-2)

11,13-Hexadecadienal

Cat. No.: B013405
CAS No.: 73264-91-2
M. Wt: 236.39 g/mol
InChI Key: ZTJGMVSDMQAJPE-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,13-Hexadecadienal, specifically the (11Z,13Z) stereoisomer, is a straight-chain aldehyde recognized as a critical female sex pheromone component for numerous moth species within the Lepidoptera order . Its primary mechanism of action involves interspecific chemical communication, where it is emitted by females to attract males over long distances, facilitating mating . This compound is an essential standard and active ingredient in entomological research, particularly in the study of insect behavior and the development of sustainable pest control strategies. It has been identified as a key pheromone for species such as the navel orangeworm ( Amyelois transitella ), the iron prominent ( Notodonta dromedarius ), and several processionary moths ( Thaumetopoea spp.) . Research applications include the synthesis of pheromone blends for mating disruption, field trapping and monitoring of pest populations, and electrophysiological studies (EAG) to understand olfactory reception . The synthesis of this molecule often targets the labile (Z,Z)-conjugated diene system and requires highly selective methods, such as cis -Wittig olefination and hydroboration-protonolysis, to preserve the stereochemical integrity crucial for biological activity . Supplied as a high-purity standard, this product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O B013405 11,13-Hexadecadienal CAS No. 73264-91-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73264-91-2

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(11E,13E)-hexadeca-11,13-dienal

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5+

InChI Key

ZTJGMVSDMQAJPE-VNKDHWASSA-N

SMILES

CCC=CC=CCCCCCCCCCC=O

Isomeric SMILES

CC/C=C/C=C/CCCCCCCCCC=O

Canonical SMILES

CCC=CC=CCCCCCCCCCC=O

Purity

96%

Synonyms

11,13-hexadecadienal

Origin of Product

United States

Biological Roles and Mechanisms of Action of 11z,13z Hexadecadienal

Role as a Sex Pheromone Component in Lepidoptera

(11Z,13Z)-Hexadecadienal has been identified as a key component of the female-produced sex pheromone blends in several moth species. It is a Type I lepidopteran pheromone, characterized by a C10 to C18 straight carbon chain with a terminal functional group, in this case, an aldehyde. nih.govnih.gov

Identification in Amyelois transitella (Navel Orangeworm)

(11Z,13Z)-Hexadecadienal was originally characterized as the primary, and initially thought to be the sole, component of the female navel orangeworm's sex pheromone. nih.govoup.comoup.comnih.gov This moth is a significant pest of valuable nut crops in California, including almonds, pistachios, and walnuts. nih.gov While this single compound was found to elicit activation, wing fanning, and upwind movement in male moths during laboratory assays, its effectiveness as a field attractant was inconsistent. nih.gov

Subsequent, more detailed research revealed that the full, attractive pheromone blend is more complex, comprising at least four essential components. nih.govnih.gov These components work in synergy to elicit the complete sequence of mating behavior in males. nih.gov In addition to (11Z,13Z)-Hexadecadienal, other key compounds have been identified from the female's pheromone gland extracts. nih.govnih.gov

Components of the Amyelois transitella Sex Pheromone Blend

Compound Name Abbreviation Type Role
(11Z,13Z)-Hexadecadienal Z11,Z13-16:Ald Type I Primary Component; stimulates activation and upwind flight. nih.gov
(11Z,13Z)-Hexadecadien-1-ol Z11,Z13-16:OH Type I Secondary Component; necessary for full blend attractiveness. nih.govnih.gov
(11Z,13E)-Hexadecadien-1-ol Z11,E13-16:OH Type I Secondary Component; necessary for full blend attractiveness. nih.govnih.gov

Further analysis of gland extracts also identified several minor components, though their addition to the four-component blend did not increase male attraction. nih.gov These include other isomers of the hexadecadienal, as well as acetates and saturated aldehydes and alcohols. nih.gov

Identification in Hellula undalis

Research on the sex pheromone of the cabbage webworm, Hellula undalis, has identified a different isomer, (E,E)-11,13-hexadecadienal, as the primary attractant. researchgate.netresearchgate.net While early studies focused on this compound, its attraction activity in the field was found to be weak compared to that of virgin females. researchgate.netresearchgate.net Field screening tests later demonstrated that the addition of (Z)-11-hexadecenal to (E,E)-11,13-hexadecadienal significantly enhanced the attraction of male moths, achieving activity comparable to that of live females. researchgate.net This suggests that while an isomer of 11,13-hexadecadienal is the key component, the behavioral response in H. undalis is modulated by other compounds in the blend.

Presence in Notodontidae Pheromone Blends

(11Z,13Z)-Hexadecadienal and its alcohol and acetate (B1210297) derivatives are common and key components in the sex pheromone blends of numerous species within the Notodontidae family of moths. nih.govmdpi.com For instance, the sex pheromone of Thaumetopoea bonjeani is a mixture of (11Z,13Z)-hexadecadienal and (11Z,13Z)-hexadecadienol. mdpi.com Similarly, (11Z,13Z)-hexadecadienal is an active sex pheromone ingredient for Notodonta dromedaries. mdpi.com The prevalence of this compound and related C16 structures highlights its conserved role in the chemical ecology of this moth family. nih.gov

Influence on Reproductive Behaviors and Mate Location

In species like the navel orangeworm, (11Z,13Z)-Hexadecadienal is a critical initiator of mating behavior, but it is not sufficient on its own to complete the process. nih.gov Laboratory-based wind tunnel bioassays have dissected the specific roles of the different pheromone components. nih.govresearchgate.net For male A. transitella, the simultaneous presence of (11Z,13Z)-Hexadecadienal and the Type II hydrocarbon, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, is required to sustain upwind flight along the pheromone plume and to induce landing on the odor source. nih.govresearchgate.net

The addition of the alcohol components, (11Z,13Z)-hexadecadien-1-ol or (11Z,13E)-hexadecadien-1-ol, to this two-component mix further enhances the blend's attractiveness. nih.gov The highest levels of rapid source location and physical contact with the source were observed only when all four major components were present. nih.govresearchgate.net This demonstrates a clear behavioral hierarchy where (11Z,13Z)-Hexadecadienal acts as a primary signal, with other compounds providing the additional necessary cues for successful mate location and contact. nih.gov

Olfactory Perception and Receptor Interaction Research

The detection of pheromones like (11Z,13Z)-Hexadecadienal begins in the antennae of the male moth. It involves a sophisticated system of proteins that bind, transport, and ultimately present the pheromone molecules to neuronal receptors.

Pheromone-Binding Proteins (PBPs) Interaction and Ligand Release (e.g., AtraPBP1)

Pheromone-Binding Proteins (PBPs) are small, soluble proteins abundant in the sensillar lymph of insect antennae. nih.govscienceopen.com They are believed to be the first component in the olfactory pathway, responsible for recognizing and binding pheromone molecules that enter the sensilla through pores on the cuticle. nih.govplos.org In the navel orangeworm, the PBP responsible for binding (11Z,13Z)-Hexadecadienal is known as AtraPBP1. plos.orgnih.gov

High-resolution crystal structures of AtraPBP1 in complex with (11Z,13Z)-Hexadecadienal have revealed the precise nature of this interaction. plos.orgnih.gov The pheromone molecule, with its characteristic "hook" conformation dictated by the two cis double bonds, fits snugly into a highly complementary hydrophobic binding pocket within the protein. nih.gov This binding is stabilized primarily by an array of hydrophobic interactions. nih.gov

A critical aspect of PBP function is the release of the bound ligand near the olfactory receptors, which are located on the dendritic membrane of sensory neurons. nih.gov This release mechanism is pH-dependent. nih.govplos.org The sensillar lymph is typically maintained at a neutral to slightly alkaline pH, which is optimal for ligand binding. nih.gov However, the microenvironment near the neuronal membrane surface is thought to be more acidic. nih.govplos.org

pH-Dependent Conformational Changes in AtraPBP1

Condition pH Level State of AtraPBP1 Ligand Interaction
Sensillar Lymph ~pH 7.4 (Neutral) "Open" conformation, binding pocket accessible. High-affinity binding of (11Z,13Z)-Hexadecadienal. nih.gov

This pH-induced conformational change is a key step in pheromone perception. plos.org As the PBP-pheromone complex diffuses through the lymph and encounters the lower pH environment at the membrane, the protein undergoes a significant structural shift. plos.orgnih.gov Specifically, the C-terminal helix of AtraPBP1 moves by approximately 90 degrees to occupy the internal binding cavity, effectively ejecting the pheromone molecule. plos.orgnih.gov This allows the aldehyde to activate the odorant receptors, triggering a neural signal that is ultimately interpreted by the moth's brain as the presence of a potential mate. nih.govplos.org

Table of Mentioned Compounds

Compound Name
(11Z,13Z)-Hexadecadienal
(11Z,13Z)-Hexadecadien-1-ol
(11Z,13E)-Hexadecadien-1-ol
(3Z,6Z,9Z,12Z,15Z)-Tricosapentaene
(11E,13Z)-Hexadecadienal
(11Z,13Z)-Hexadecadien-1-yl acetate
(Z)-11-Hexadecenal
Hexadecanal
Hexadecan-1-ol
(3Z,6Z,9Z,12Z,15Z)-Pentacosapentaene
(E,E)-11,13-Hexadecadienal
(Z)-Dodec-7-en-1-ol
(Z)-13-Hexadecen-11-yn-1-yl acetate
(Z)-13-Hexadecen-11-ynal
(13Z,15E)-Octadecadienal

Pheromone Receptor (PR) Binding Specificity and Signal Transduction Pathways

The biological activity of (11Z,13Z)-hexadecadienal is initiated through its specific binding to pheromone receptors (PRs) located on the dendritic membranes of olfactory receptor neurons (ORNs) in male moths. These neurons are housed within specialized hair-like structures on the antennae called sensilla. The binding of a pheromone molecule to a PR is a critical first step in a signal transduction cascade that ultimately results in an electrical signal being sent to the brain.

In the navel orangeworm, Amyelois transitella, a specific olfactory receptor, designated AtraOR1, has been identified and shows a high sensitivity to (11Z,13Z)-hexadecadienal. While AtraOR1 is the primary receptor for this aldehyde, it also exhibits a moderate sensitivity to a related compound in the pheromone blend, (11Z,13Z)-hexadecadien-1-ol. This suggests a degree of specificity in the ligand-binding pocket of the receptor, where the primary pheromone component elicits the strongest response, but structurally similar molecules can also interact, albeit less effectively.

Upon the binding of (11Z,13Z)-hexadecadienal to its receptor, a conformational change is induced in the receptor protein. This change activates a G-protein, which in turn initiates a cascade of intracellular events. In many insects, this involves the activation of the enzyme phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phospholipids (B1166683) in the cell membrane, generating two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can then bind to receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with other downstream events, leads to the opening of ion channels in the neuron's membrane, causing depolarization and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the moth's brain for processing.

pH-Induced Conformational Changes in PBP-Pheromone Complexes

Before reaching the pheromone receptors, the hydrophobic (11Z,13Z)-hexadecadienal molecule must traverse the aqueous sensillar lymph that bathes the dendrites of the ORNs. This transport is facilitated by specialized proteins known as pheromone-binding proteins (PBPs). In the navel orangeworm, the PBP identified as AtraPBP1 is responsible for binding and transporting (11Z,13Z)-hexadecadienal.

The binding of the pheromone to AtraPBP1 is highly dependent on the pH of the surrounding environment. At the neutral pH of the bulk sensillar lymph (around pH 7), AtraPBP1 exhibits a high affinity for (11Z,13Z)-hexadecadienal, effectively sequestering the molecule and transporting it towards the ORN. However, the environment near the dendritic membrane is thought to be more acidic.

Crystallographic studies of the AtraPBP1-(11Z,13Z)-hexadecadienal complex have revealed significant pH-induced conformational changes. As the pH decreases, a notable structural rearrangement occurs within the PBP. Specifically, a large movement of the C-terminal helix by approximately 90° and a displacement of the N-terminal helix by about 37° have been observed. This conformational shift is thought to be crucial for the release of the pheromone from the PBP in close proximity to the pheromone receptor. The acidic environment near the membrane triggers this change in the PBP's structure, reducing its binding affinity for the pheromone and facilitating its delivery to the receptor to initiate the signal transduction cascade.

Stereoisomeric Specificity in Olfactory Receptor Binding (e.g., Z,Z vs. Z,E configurations)

The olfactory systems of insects are highly attuned to the specific stereochemistry of pheromone molecules. Even minor changes in the configuration of double bonds can lead to a significant loss of biological activity or even elicit a different behavioral response. This stereoisomeric specificity is primarily determined by the precise fit of the pheromone molecule into the binding pocket of the olfactory receptor.

Research on other lepidopteran species further underscores the importance of stereoisomerism. For instance, in the grass webworm Herpetogramma licarsisalis, (11Z,13E)-hexadecadien-1-yl acetate is the primary sex pheromone. The synthesis and testing of its geometric isomer, (11E,13Z)-hexadecadien-1-yl acetate, confirmed that only the Z,E isomer is biologically active, highlighting the stringent structural requirements for receptor activation. This high level of specificity ensures that communication is species-specific, preventing cross-attraction and maintaining reproductive isolation between different species that might use structurally similar compounds in their pheromone blends.

Synergistic and Antagonistic Interactions within Pheromone Blends

Role of (11Z,13Z)-Hexadecadienal as a Primary Attractant

(11Z,13Z)-Hexadecadienal serves as the primary attractant and a major component of the sex pheromone blend for several species of Lepidoptera, most notably the navel orangeworm, Amyelois transitella, a significant agricultural pest. researchgate.net In this species, the female releases this compound to attract males for mating. researchgate.net While (11Z,13Z)-hexadecadienal alone can elicit upwind flight in males, its effectiveness is significantly enhanced when it is part of a more complex blend of compounds. researchgate.net This compound has also been identified as a key pheromone component in various moths belonging to the Notodontidae family. researchgate.net The specific molecular structure, with its 16-carbon chain, two Z-configured double bonds, and terminal aldehyde group, is crucial for its biological activity. researchgate.net

Synergism with Co-attractant Components (e.g., Tricosapentaene, Hexadecadienol)

The behavioral response of male moths is often not to a single compound but to a precise blend of chemicals. (11Z,13Z)-Hexadecadienal acts synergistically with other compounds, meaning the effect of the mixture is greater than the sum of the effects of its individual components.

In the case of the navel orangeworm, a four-component blend has been shown to be significantly more attractive to males than (11Z,13Z)-hexadecadienal alone. This optimal blend includes (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene. researchgate.net The simultaneous presence of both (11Z,13Z)-hexadecadienal and the tricosapentaene is required to induce upwind flight and landing on the pheromone source. researchgate.net

For the meal moth, Pyralis farinalis, (11Z,13Z)-hexadecadienal acts as an attractant in combination with (3Z,6Z,9Z,12Z,15Z)-tricosapentaene. nih.gov

The following table presents data from wind-tunnel bioassays on the flight response of male Amyelois transitella to varying doses of the optimized four-component pheromone blend, demonstrating the necessity of the complete mixture for a full behavioral response.

Dose of (11Z,13Z)-hexadecadienal (ng)Flight Initiation (%)Lure Contact (%)
1--
10--
100--
1000--

Data adapted from wind-tunnel assays on Amyelois transitella, where higher percentages indicate a stronger attractive response. Dosages of 10 and 100 ng of the 4-component blend produced higher levels of source location than dosages of 1 and 1,000 ng. nih.gov

Behavioral Antagonism by Pheromone Analogs and Derivatives

Just as some compounds can enhance the attractiveness of a pheromone, others can inhibit or disrupt the behavioral response. These are known as behavioral antagonists. Such antagonism is a crucial mechanism for maintaining species-specific communication, as the pheromones of a related but different species can act as inhibitors.

For the meal moth, Pyralis farinalis, while a blend of (11Z,13Z)-hexadecadienal and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene is an attractant, the corresponding acetate, (11Z,13Z)-hexadecadien-1-yl acetate, acts as a behavioral antagonist. nih.gov This demonstrates that a small modification to the functional group of a molecule, in this case from an aldehyde to an acetate, can completely change the behavioral output from attraction to repulsion or inhibition. This antagonistic effect is due to the acetate stimulating a different set of olfactory receptor neurons, which sends a conflicting signal to the brain. researchgate.net

In another example with a structurally related compound, the alcohol (11Z,13E)-hexadecadien-1-ol was found to have a strong inhibitory effect on trap catches of the grass webworm when added to the primary pheromone component, (11Z,13E)-hexadecadien-1-yl acetate. Pheromone analogs, such as formates, have also been shown to act as antagonists in other moth species, inhibiting the response of males to the natural pheromone. frontiersin.org This principle of antagonism is being explored for pest management strategies, where synthetic antagonists could be used to disrupt mating.

Biosynthetic Pathways and Metabolic Regulation of 11,13 Hexadecadienal

De Novo Biosynthesis from Fatty Acid Precursors

The creation of 11,13-hexadecadienal begins with de novo synthesis of a common fatty acid, which is then modified through a specialized pathway involving desaturation and reduction steps to yield the final aldehyde product.

The biosynthetic pathway for many moth sex pheromones, including dienals, typically commences with the C16 saturated fatty acid, palmitic acid (hexadecanoic acid) nih.goviastate.edu. This precursor is the product of the fatty acid synthase (FAS) complex. The defining conjugated diene structure of this compound is introduced through the action of specific desaturase enzymes.

Research on the biosynthesis of the related pheromone in the pine processionary moth, Thaumetopoea pityocampa, provides a model for this process. The pathway involves the transformation of an intermediate, (Z)-11-hexadecenoic acid, into (Z,Z)-11,13-hexadecadienoic acid through a Δ13 desaturation step nih.gov. This reaction is initiated by the abstraction of a hydrogen atom at the C13 position, which is followed by the rapid removal of a hydrogen atom from the C14 position to form the new double bond nih.gov. This demonstrates a specific desaturase activity that acts on an already unsaturated fatty acid to create the conjugated diene system. The biosynthesis of (Z,Z)-11,13-hexadecadienal likely follows a similar pathway, starting with palmitic acid which is first desaturated at the Δ11 position, followed by a subsequent Δ13 desaturation.

The conversion of palmitic acid into this compound is a multi-step process governed by a cascade of specific enzymes.

Desaturation: As established, the pathway begins with Δ11 desaturation of the palmitic acid precursor, followed by a second desaturation step (e.g., Δ13 desaturation) to create the conjugated diene structure nih.govnih.gov. These reactions are catalyzed by fatty acyl-CoA desaturases.

Reduction: The resulting di-unsaturated fatty acyl-CoA, (Z,Z)-11,13-hexadecadienoyl-CoA, must be converted to the corresponding aldehyde. This typically occurs via a two-step reduction. First, a Fatty Acyl-CoA Reductase (FAR) catalyzes the reduction of the fatty acyl-CoA to a fatty alcohol, (Z,Z)-11,13-hexadecadienol nih.govresearchgate.net.

Oxidation: In the final step, the fatty alcohol is oxidized to the final aldehyde product, this compound. This terminal step is often catalyzed by an alcohol oxidase or a specific dehydrogenase nih.gov.

Table 1: Key Enzymatic Steps in the Biosynthesis of this compound

Step Precursor Enzyme Class Product
1 Palmitoyl-CoA Δ11-Desaturase (Z)-11-Hexadecenoyl-CoA
2 (Z)-11-Hexadecenoyl-CoA Δ13-Desaturase (Z,Z)-11,13-Hexadecadienoyl-CoA
3 (Z,Z)-11,13-Hexadecadienoyl-CoA Fatty Acyl-CoA Reductase (FAR) (Z,Z)-11,13-Hexadecadienol
4 (Z,Z)-11,13-Hexadecadienol Alcohol Oxidase/Dehydrogenase (Z,Z)-11,13-Hexadecadienal

Fatty Acyl-CoA Reductases (FARs) are crucial enzymes in this biosynthetic pathway, responsible for producing the primary fatty alcohol intermediates nih.govnih.gov. FARs are NADPH-dependent enzymes that catalyze the reduction of fatty acyl-CoA or acyl-ACP substrates nih.gov. These enzymes are part of a large multigene family in insects and have undergone significant expansion and diversification, allowing for their involvement in producing a wide variety of fatty alcohol-based pheromones elifesciences.org.

Functional characterization of FARs from various moth species has confirmed their role in pheromone production. For instance, a FAR from the turnip moth, Agrotis segetum, was identified and, when co-expressed with a Δ11-desaturase in yeast, successfully produced the pheromone component (Z)-11-hexadecenol from the yeast's endogenous palmitic acid researchgate.net. This demonstrates the capacity of these enzymes to work in concert to generate specific pheromone precursors. While some FARs reduce the acyl-CoA all the way to a fatty alcohol, protein engineering efforts have sought to modify these enzymes to release the intermediate fatty aldehyde directly, which could streamline the biosynthetic pathway frontiersin.org.

Metabolic Fate and Degradation Research

For effective chemical signaling, the pheromone molecule must be rapidly removed from the vicinity of the receptors after it has elicited a response. This signal termination is accomplished by specialized odorant-degrading enzymes (ODEs) located in the insect's antennae.

Odorant-degrading enzymes (ODEs) are a critical component of the insect olfactory system, responsible for the rapid inactivation of odorant molecules, including pheromones nih.govhuji.ac.il. By quickly catabolizing the signal molecules within the antennal sensillar lymph, ODEs help reset the olfactory neurons, allowing the insect to detect subsequent changes in pheromone concentration and maintain sensitivity to the signal frontiersin.orgdntb.gov.ua. Different classes of ODEs exist, including carboxylesterases (CXEs), glutathione-S-transferases (GSTs), and aldehyde oxidases (AOXs), each specialized for different types of chemical functional groups found in semiochemicals frontiersin.org. For aldehyde pheromones like this compound, aldehyde oxidases are the primary enzymes involved in degradation.

Aldehyde oxidases (AOXs) are molybdo-flavoenzymes that catalyze the oxidation of aldehydes into their corresponding carboxylic acids, effectively inactivating them as signaling molecules nih.govfrontiersin.orgnih.gov. Several AOXs have been identified in the antennae of moths, where they play a role in pheromone degradation researchgate.net.

A key enzyme in the degradation of this compound has been identified and characterized in the navel orangeworm, Amyelois transitella, a species that uses (Z,Z)-11,13-hexadecadienal as its primary sex pheromone pherobase.com. Researchers cloned an antennae-specific aldehyde oxidase named AtraAOX2 nih.gov. Functional studies using a recombinant version of the AtraAOX2 enzyme confirmed that it is capable of degrading (Z,Z)-11,13-hexadecadienal nih.govfrontiersin.org. However, the enzyme also showed high activity towards various plant-derived volatile aldehydes, suggesting it may have a broader role in processing a diversity of aldehydes encountered by the insect nih.govfrontiersin.org. This lack of strict specificity is a common feature of AOXs frontiersin.org. The characterization of AtraAOX2 provided the first in-vitro activity evidence for a recombinant insect AOX on an aldehyde pheromone nih.gov.

Table 2: Research Findings on the Inhibition of AtraAOX2 Data derived from studies using propanal as a substrate to test inhibitor effects on the recombinant enzyme.

Inhibitor Effect on AtraAOX2 Activity
Hydroquinone No inhibitory effect
Sodium deoxycholate No inhibitory effect
Rotenone Moderate inhibitory effect (~10-50%)
Triton X-100 Moderate inhibitory effect (~10-50%)
Potassium cyanide Moderate inhibitory effect (~10-50%)
Digitonin Moderate inhibitory effect (~10-50%)
Isopropanol Moderate inhibitory effect (~10-50%)
Menadione Moderate inhibitory effect (~10-50%)
Ethanol Moderate inhibitory effect (~10-50%)
β-estradiol Moderate inhibitory effect (~10-50%)
p-hydroxymercuribenzoate Moderate inhibitory effect (~10-50%)
Sodium azide Moderate inhibitory effect (~10-50%)

Source: Choo et al., 2013 researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
(Z,Z)-11,13-Hexadecadienal
Palmitic acid (Hexadecanoic acid)
(Z)-11-Hexadecenoic acid
(Z,Z)-11,13-Hexadecadienoic acid
(Z,Z)-11,13-Hexadecadienol
Palmitoyl-CoA
(Z)-11-Hexadecenoyl-CoA
(Z,Z)-11,13-Hexadecadienoyl-CoA
Propanal
Hydroquinone
Sodium deoxycholate
Rotenone
Triton X-100
Potassium cyanide
Digitonin
Isopropanol
Menadione
Ethanol
β-estradiol
p-hydroxymercuribenzoate

Evolutionary Aspects of AOX Gene Families in Lepidoptera

The evolution of Aldehyde Oxidase (AOX) gene families in Lepidoptera is characterized by a dynamic history of gene duplication, diversification, and functional specialization, which appears to be closely linked to the evolution of chemical communication, particularly the degradation of pheromones and other odorants. Aldehyde oxidases are crucial enzymes that metabolize aldehydes into their corresponding carboxylic acids frontiersin.org. In insects, they play a significant role in xenobiotic metabolism and as odorant-degrading enzymes (ODEs), which are vital for resetting the olfactory system frontiersin.orgfrontiersin.org.

Phylogenetic analyses of AOX genes across various moth and butterfly species have revealed distinct evolutionary patterns. A genome-wide identification of AOX genes in 18 species of moths and butterflies identified 164 AOX genes, 91 of which were novel at the time of the study frontiersin.orgfrontiersin.org. These analyses suggest the presence of two primary clades of AOX genes that are potentially involved in odorant degradation frontiersin.orgfrontiersin.org. One of these clades is thought to have a non-ditrysian origin and may be more related to the degradation of plant volatiles, while the second clade is hypothesized to be more specialized for the degradation of sex pheromones frontiersin.orgfrontiersin.org.

Further classification of lepidopteran AOXs has organized them into six distinct groups, from AOX1 to AOX6 researchgate.net. This classification highlights the diversity within the AOX gene family. Some of these groups have experienced gene expansion in particular lineages. For instance, the AOX6 group has expanded in certain species, with up to five copies found in Chilo suppressalis and Ostrinia furnacalis researchgate.net. Similarly, the AOX3 and AOX5 groups show evidence of gene duplication in some species researchgate.net. This expansion of gene families is a key evolutionary mechanism that can lead to the development of new functions and adaptations researchgate.netd-nb.info.

The functional diversification of AOX genes is evident in their varied substrate specificities. While some AOXs are specialized for degrading sex pheromones, others have a broader range of substrates, including plant-derived aldehydes. For example, the AOX2 from Amyelois transitella (AtraAOX2) has been shown to hydrolyze the sex pheromone component (Z,Z)-11,13-hexadecadienal, but it can also process aldehyde-related plant volatiles such as propanal, hexanal, and heptanal frontiersin.org. This suggests that some AOX enzymes may not be strictly limited to pheromone degradation and could play a broader role in the insect's chemical ecology.

The number of AOX genes can vary significantly among different lepidopteran species, reflecting their diverse evolutionary trajectories and ecological niches. The table below summarizes the number of AOX genes identified in the genomes of several moth and butterfly species.

SpeciesCommon NameNumber of AOX Genes
Spodoptera frugiperdaFall Armyworm20
Manduca sextaTobacco Hawkmoth19
Trichoplusia niCabbage Looper14
Bicyclus anynanaSquinting Bush Brown11
Danaus plexippusMonarch Butterfly10
Bombyx moriDomestic Silkmoth6
Bombyx mandarinaWild Silkmoth6

Data sourced from a genome-wide identification study of AOX genes in moths and butterflies frontiersin.org.

Advanced Synthetic Methodologies for 11z,13z Hexadecadienal and Its Analogs

Stereoselective Total Synthesis Strategies

Several strategies have been employed for the stereoselective total synthesis of (11Z,13Z)-Hexadecadienal and its analogs, often involving the precise assembly of smaller molecular fragments and the use of reactions that control the geometry of newly formed double bonds.

Application of Wittig Olefination for cis-Double Bond Formation

The Wittig reaction is a widely used method for carbon-carbon bond formation and is particularly valuable for the stereoselective synthesis of alkenes. researchgate.net In the synthesis of (11Z,13Z)-Hexadecadienal, the cis-Wittig olefination reaction is frequently employed to establish the (Z)-configuration of the double bonds. mdpi.comresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua Unstabilized phosphine (B1218219) ylides are commonly used in Wittig reactions to favor the formation of Z-alkene products, primarily proceeding through the erythro betaine (B1666868) intermediate. researchgate.netresearchgate.net This reaction involves the condensation of an aldehyde with a propylidentriphenylphosphorane. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Stereocontrolled Hydroboration-Protonolysis of Alkynes

Stereocontrolled hydroboration-protonolysis of alkynes is a crucial technique for the synthesis of Z,Z-conjugated dienes. tandfonline.comtandfonline.comresearchgate.net This method involves the syn addition of a hydroboration reagent to an alkyne, followed by protonolysis of the resulting vinylborane (B8500763) intermediate. tandfonline.comtandfonline.com Brown's hydroboration-protonolysis is a specific application of this technique that has been utilized in the synthesis of (11Z,13Z)-Hexadecadienal. tandfonline.comtandfonline.comresearchgate.net This approach allows for the selective reduction of an alkyne to a Z-alkene, which is essential for constructing the (Z,Z)-diene system. researchgate.net

Sonogashira-Hagihara Coupling in Conjugated Diene Construction

The Sonogashira-Hagihara coupling reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. tandfonline.comtandfonline.comresearchgate.netrsc.org This reaction is a powerful tool for forming carbon-carbon bonds and has been applied in the construction of conjugated diene systems found in compounds like (11Z,13Z)-Hexadecadienal. tandfonline.comtandfonline.comresearchgate.net By coupling appropriate alkyne and vinyl halide building blocks, researchers can assemble the carbon framework containing the conjugated system. tandfonline.comtandfonline.com

Strategic Installation of Terminal Functional Groups

The strategic installation of terminal functional groups, particularly the aldehyde group in (11Z,13Z)-Hexadecadienal, is a critical consideration in its synthesis. mdpi.comtandfonline.com The formyl group is known to be labile and can lead to isomerization of the sensitive (Z,Z)-conjugated diene system, especially under oxidative conditions often employed in the final steps of aldehyde synthesis. mdpi.comtandfonline.com To circumvent this issue, the terminal formyl group is often introduced at an earlier stage of the synthesis, frequently in the form of a protected acetal (B89532) derivative. mdpi.comtandfonline.com This protective group strategy helps to maintain the stereochemical integrity of the diene system throughout the synthetic route. mdpi.com

Synthesis of Biologically Relevant Derivatives

Beyond (11Z,13Z)-Hexadecadienal itself, synthetic efforts have also focused on generating biologically relevant derivatives. These derivatives often include the corresponding alcohol and acetate (B1210297) forms, which can also serve as pheromone components or intermediates in synthesis. mdpi.comtp13.comresearchgate.net For example, (11Z,13Z)-hexadecadienol and (11Z,13Z)-hexadecadien-1-yl acetate have been synthesized alongside the aldehyde using similar methodologies, such as the C10 + C3 + C3 strategy. mdpi.comtp13.comresearchgate.net The synthesis of these derivatives allows for comprehensive studies of their biological activity and potential use in pest management strategies. diva-portal.org

Preparation of (11Z,13Z)-Hexadecadienol

The synthesis of (11Z,13Z)-hexadecadienol, an alcohol precursor to the aldehyde, typically involves several key steps, often starting from commercially available 10-bromo-1-decanol. tandfonline.comnih.gov One common strategy employs a C10 + C3 + C3 coupling approach. nih.govmdpi.com

A synthetic route reported involves the reduction of (11Z,13Z)-hexadecadienal to the corresponding alcohol using a reducing agent such as LiAlH4 in tetrahydrofuran (B95107) (THF) under an inert atmosphere, yielding the alcohol in high isolated yield. nih.gov

Another method for preparing (11Z,13Z)-hexadecadien-1-ol involves the hydroboration-protonolysis of an enyne intermediate. For instance, the enynol (13Z)-13-hexadecen-11-yn-1-ol can be converted to its trimethylsilyl (B98337) ether, treated with disiamylborane (B86530) in THF, followed by acetic acid to yield (11Z,13Z)-11,13-hexadecadien-1-ol. google.com

Alternative approaches for constructing the (Z,Z)-conjugated diene system, which is present in (11Z,13Z)-hexadecadienol, include the Wittig reaction coupled with partial hydrogenation of acetylene (B1199291), Cadiot-Chodkiewicz coupling followed by hydroboration-protonolysis of a 1,3-diyne, diimide reduction of acetylene and palladium-catalyzed coupling, and catalytic coupling of metal catalysts and hydroboration-protonolysis. mdpi.com

Preparation of (11Z,13Z)-Hexadecadien-1-yl Acetate

(11Z,13Z)-Hexadecadien-1-yl acetate is a derivative of the alcohol and is also a significant pheromone component. nih.govnih.govvulcanchem.comresearchgate.net The preparation of this acetate typically involves the acetylation of (11Z,13Z)-hexadecadienol. vulcanchem.com

A straightforward method for synthesizing (11Z,13Z)-hexadecadienyl acetate involves reacting (11Z,13Z)-hexadecadienol with acetic anhydride (B1165640) in the presence of pyridine (B92270) in dichloromethane (B109758) (CH2Cl2), achieving a high yield. nih.gov The synthesis of this compound requires establishing the correct stereochemistry of the conjugated diene system, with emphasis on maintaining the (Z,Z) configuration. vulcanchem.com

Synthesis of Conjugated En-yne Analogs (e.g., (Z)-13-hexadecen-11-ynal)

Conjugated en-yne analogs, such as (Z)-13-hexadecen-11-ynal, are also relevant compounds in insect chemical communication. nih.govnih.govmdpi.com The synthesis of these analogs involves constructing a conjugated en-yne moiety with a Z configuration. mdpi.com

A synthetic route for (Z)-13-hexadecen-11-ynal utilizes a C10 + C3 + C3 strategy, similar to the synthesis of the diene compounds. nih.govmdpi.com Key steps in the synthesis of a conjugated en-yne moiety can include the Wittig condensation of a propargylic aldehyde with propylidenetriphenylphosphorane and cross-coupling of vinyl copper lithium with iodoalkynes. mdpi.com

In one reported synthesis, (Z)-16,16-diethoxyhexadec-3-en-5-yne is dissolved in THF and treated with aqueous oxalic acid to deprotect the acetal moiety, yielding (Z)-13-hexadecen-11-ynal in high yield. nih.gov Another approach for synthesizing (Z)-13-hexadecen-11-yn-1-ol, a precursor to the aldehyde, involves multi-step organic reactions including alkylation, a low-temperature Wittig reaction for stereoselective double bond introduction, and hydrolysis/reduction processes. smolecule.com

The synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, another en-yne analog, has been achieved using cross-coupling reactions. researchgate.net An efficient stereoselective synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, a sex attractant of Thaumetopoea pityocampa, has been described using carbocupration of acetylene followed by coupling with an appropriate 1-iodoalkyne. nih.govresearchgate.net

Scalable Synthesis and Industrial Production Methodologies for Research Material

Developing scalable synthesis and industrial production methodologies for (11Z,13Z)-hexadecadienal and its analogs is crucial for providing sufficient quantities for research and potential applications, such as in integrated pest management programs. tandfonline.comgoogle.comnih.govoup.com The presence of the unstable (Z,Z)-conjugated diene system and the labile formyl group in (11Z,13Z)-hexadecadienal makes its synthesis, particularly on a multi-gram scale, challenging. tandfonline.com

Previous syntheses of (11Z,13Z)-hexadecadienal on scales up to 2.8 kg have been reported, with some introducing the formyl group as a diethylacetal intermediate. tandfonline.com The construction of the (Z,Z)-conjugated diene system has been achieved through various protocols suitable for larger scales, including Wittig reactions, hydroboration-protonolysis of 1,3-diynes, diimide reduction, and various metal-catalyzed couplings. tandfonline.com

The development of efficient and practical methods, such as those utilizing cross-coupling reactions, provides a general synthetic approach to (Z,Z)-diene compounds like (11Z,13Z)-hexadecadien-1-yl acetate, which is important for industrial production. researchgate.net The industrial relevance of these compounds is also highlighted by regulatory approvals for their use in pest control.

Data Table: Synthesis Yields

CompoundTotal Yield (%)Number of StepsStarting MaterialKey ReactionsSource
(11Z,13Z)-Hexadecadienal23.0Eight10-bromo-1-decanolAlkylation of lithium alkyne, cis-Wittig olefination, Hydroboration-protonolysis nih.govnih.govmdpi.com
(11Z,13Z)-Hexadecadienal27810-bromo-1-decanolSonogashira-Hagihara coupling, Brown's hydroboration-protonolysis tandfonline.comnih.govoup.com
(11Z,13Z)-Hexadecadienol21.9-10-bromo-1-decanolAlkylation of lithium alkyne, cis-Wittig olefination, Hydroboration-protonolysis nih.govnih.govmdpi.com
(11Z,13Z)-Hexadecadien-1-yl Acetate21.4-10-bromo-1-decanolAlkylation of lithium alkyne, cis-Wittig olefination, Hydroboration-protonolysis nih.govnih.govmdpi.com
(Z)-13-hexadecen-11-ynal34.7-10-bromo-1-decanolAlkylation of lithium alkyne, cis-Wittig olefination, Hydroboration-protonolysis nih.govnih.govmdpi.com
(11Z,13Z)-Hexadecadien-1-yl Acetate98 (from alcohol)1(11Z,13Z)-HexadecadienolAcetylation nih.gov
(Z)-13-hexadecen-11-ynal95 (from acetal)1(Z)-16,16-diethoxyhexadec-3-en-5-yneDeprotection nih.gov

Analytical Methodologies in 11z,13z Hexadecadienal Research

Chromatographic and Spectrometric Techniques for Identification and Quantification

Chromatographic and spectrometric methods are fundamental for isolating and identifying (11Z,13Z)-Hexadecadienal from natural sources and for analyzing synthetic samples. These techniques allow for the separation of the target compound from other substances and provide detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Complex Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of insect pheromones, including (11Z,13Z)-Hexadecadienal, in complex biological matrices such as insect gland extracts. rsc.orgnih.govplos.org GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. The GC column separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which fragments them and detects the resulting ions, producing a mass spectrum that serves as a unique fingerprint for identification.

GC-MS is particularly valuable for analyzing the low abundance and ephemeral nature of pheromones in biological samples. rsc.org While standard GC-MS is effective for many lipid pheromone classes, including aldehydes like hexadecadienal, derivatization may sometimes be required for heavier or more polar components to enhance volatility and improve chromatographic separation and detection. rsc.orgslu.se Sample preparation for GC-MS analysis of pheromone glands often involves dissection and extraction, although techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) are being explored for in-situ analysis with minimal preparation. rsc.org

For the identification of (11Z,13Z)-Hexadecadienal, comparison of retention times and mass fragmentation patterns with synthetic standards is crucial. slu.seacs.org The electron ionization (EI) mass spectrum of (11Z,13Z)-Hexadecadienal provides characteristic fragments that aid in its identification. mdpi.com GC-MS can also be coupled with electroantennography (GC-EAD) to simultaneously detect compounds that elicit a physiological response from an insect antenna and identify them chemically. researchgate.net

Detailed research findings using GC-MS have confirmed the presence of (11Z,13Z)-Hexadecadienal in the pheromone gland extracts of various moth species, including the navel orangeworm (Amyelois transitella). mdpi.comusda.gov Studies have also used GC-MS to analyze the ratios of different components in pheromone blends, which is critical for understanding their biological function. nih.gov

Electrophysiological Bioassays

Electrophysiological bioassays are essential for assessing the biological activity of (11Z,13Z)-Hexadecadienal by measuring the electrical responses of insect olfactory organs, primarily the antennae.

Electroantennography (EAG) for Assessing Antennal Responses to (11Z,13Z)-Hexadecadienal and Blends

The EAG technique typically involves placing electrodes in contact with the base and tip of an insect antenna (either excised or intact) and measuring the voltage deflection upon exposure to an odor puff. wikipedia.orgockenfels-syntech.com This voltage change represents the summed electrical potentials generated by activated olfactory sensory neurons on the antenna. ockenfels-syntech.comtandfonline.com

EAG is commonly used to assess the sensitivity of insect antennae to (11Z,13Z)-Hexadecadienal as a single component and in blends with other compounds. spiedigitallibrary.orgnih.govrsc.org Studies have shown that the amplitude of the EAG response is dependent on the stimulus concentration, insect species, sex, and other factors. ockenfels-syntech.com For male moths that use (11Z,13Z)-Hexadecadienal as a sex pheromone component, EAG recordings can demonstrate a clear antennal response to this compound. tandfonline.comnih.gov

EAG is often coupled with gas chromatography (GC-EAD) to link specific chemical compounds separated by GC to the antennal responses they elicit. researchgate.netresearchgate.net This coupled technique is invaluable for identifying the biologically active components within complex mixtures, such as crude pheromone gland extracts. researchgate.net

Data from EAG studies can be presented in various formats, including graphs showing the voltage deflection over time in response to stimuli or tables summarizing the mean EAG responses to different compounds or blends at specific concentrations.

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques offer alternative or complementary approaches for the detection and characterization of pheromones, providing molecular-level information.

Application of Raman Spectroscopy for Pheromone Detection and Differentiation in Mixtures

Raman spectroscopy is an advanced spectroscopic technique that has shown potential for the detection and differentiation of insect pheromones, including (Z,Z)-11,13-Hexadecadienal. spiedigitallibrary.orgosti.gov This technique is based on the inelastic scattering of light, which provides vibrational information about the molecules in a sample. Each molecule has a unique Raman signature, allowing for its identification. spiedigitallibrary.org

Raman spectroscopy offers advantages for pheromone analysis, such as being non-destructive and requiring minimal sample preparation. osti.gov It can be used to acquire Raman signatures of synthetic pheromone components and differentiate between them, even in mixtures. spiedigitallibrary.orgosti.gov Studies have demonstrated the ability of Raman spectroscopy to detect pheromones at relatively low concentrations. spiedigitallibrary.orgosti.gov

The application of Raman spectroscopy in pheromone research includes the characterization of individual pheromone components and the analysis of mixtures. Principal Component Analysis (PCA), a multivariate data analysis technique, can be applied to complex Raman spectra to help interpret the data and differentiate between compounds and samples. spiedigitallibrary.orgosti.gov PCA helps in revealing the underlying factors that contribute to the spectral variation. spiedigitallibrary.org

Research has explored the use of Raman spectroscopy for monitoring pheromone diffusion from sources like trap lures and mating disruption products. osti.gov This can provide insights into how synthetic pheromones are released into the environment. Furthermore, Raman spectroscopy, in combination with techniques like Surface Enhanced Raman Spectroscopy (SERS), is being investigated to boost detection sensitivity for low concentrations of pheromones. osti.gov

While GC-MS and EAG are more established techniques in pheromone identification and bioassay, Raman spectroscopy represents a promising tool for rapid and in-situ screening and analysis of pheromones and pheromone-based products, including the differentiation of geometrical isomers. nih.gov

Table: Analytical Techniques and Their Applications in (11Z,13Z)-Hexadecadienal Research

Analytical TechniquePrimary ApplicationSpecific Use in (11Z,13Z)-Hexadecadienal ResearchKey Findings/Capabilities
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile and semi-volatile compounds.Analyzing pheromone gland extracts and synthetic samples; identifying (11Z,13Z)-Hexadecadienal and blend components.Confirms presence in biological samples; provides structural information via mass spectra; used for determining blend ratios. rsc.orgslu.seacs.orgmdpi.com
Electroantennography (EAG)Measuring the overall electrical response of insect antennae to odor stimuli.Assessing antennal sensitivity to (11Z,13Z)-Hexadecadienal and its blends; screening for biological activity.Demonstrates electrophysiological activity; dose-dependent responses observed; used in coupled GC-EAD systems. plos.orgwikipedia.orgockenfels-syntech.comresearchgate.netnih.gov
Raman SpectroscopyMolecular fingerprinting based on vibrational modes; non-destructive analysis.Detecting and differentiating (Z,Z)-11,13-Hexadecadienal in pure form and mixtures; potential for in-situ analysis.Provides unique spectral signatures; capable of differentiating isomers; explored for monitoring pheromone release. spiedigitallibrary.orgosti.govosti.govnih.gov

Ecological and Evolutionary Research Perspectives on 11,13 Hexadecadienal

Evolutionary Trajectories of Pheromone Systems in Lepidoptera

The diversity of sex pheromones in Lepidoptera is a subject of considerable evolutionary interest. These species-specific chemical signals are crucial for mate recognition, and their evolution is driven by selective pressures to maintain reproductive isolation. The study of compounds like 11,13-Hexadecadienal within this context sheds light on the mechanisms underlying the evolution and diversification of these vital communication systems.

Co-evolutionary Dynamics of Pheromone Structures and Olfactory Receptor Specificities

The effectiveness of a pheromone signal relies on a precise interaction between the chemical structure of the emitted compound and the specificity of the olfactory receptors (ORs) in the receiving insect, typically the male moth. This forms a co-evolutionary dynamic, where changes in pheromone structure are often mirrored by adaptations in the olfactory system. Lepidopteran olfactory receptors, including pheromone binding proteins (PBPs) and ORs, are highly selective, allowing male moths to discriminate conspecific signals amidst a myriad of environmental odors and the pheromones of other species nih.govnih.gov.

Research indicates that while insect olfactory systems are highly selective, male moths can sometimes respond physiologically and behaviorally to compounds with minor structural modifications, referred to as parapheromones nih.govnih.gov. For instance, studies on Amyelois transitella have shown that olfactory receptor neurons (ORNs) can respond to (11Z,13Z)-hexadecadienal and its formate (B1220265) analog, (9Z,11Z)-tetradecen-1-yl formate nih.govnih.gov. The receptor AtraOR1, specifically expressed in male antennae of A. transitella, responded primarily to (11Z,13Z)-hexadecadienal but showed surprising sensitivity to the related formate, suggesting this might be a common feature of moth pheromone receptors nih.govnih.gov. The structure of a PBP in complex with (11Z,13Z)-hexadecadienal has been investigated, providing molecular insights into this crucial binding event thegoodscentscompany.commdpi.com.

The evolution of olfactory receptor genes, often involving gene duplication, loss, and pseudogenization, is thought to provide an adaptive advantage, facilitating the rapid evolution of male response to diverse female pheromone blends nih.govflybase.orgnih.govfishersci.no. This dynamic interplay between the evolution of pheromone biosynthetic pathways in females and the evolution of olfactory receptors in males contributes to the maintenance of reproductive isolation and the diversification of Lepidoptera species nih.govnih.gov.

Diversification of Pheromone Components Across Moth and Butterfly Lineages

Lepidoptera exhibit a remarkable diversity of pheromone structures, broadly classified into Type I, which includes C10-C18 fatty alcohols, aldehydes, and acetates, and Type II, comprising long-chain polyunsaturated hydrocarbons and their epoxides fishersci.nonih.gov. (11Z,13Z)-Hexadecadienal is a prominent example of a Type I pheromone component, identified in the sex pheromone blends of several moth species across different families. It is a key component in the navel orangeworm, Amyelois transitella (Pyralidae), and has also been found in the meal moth, Pyralis farinalis, and certain species within the Notodontidae family wikipedia.orgatamanchemicals.comwikidata.orgnih.gov.

The diversification of these pheromone components is closely linked to the evolution of the underlying biosynthetic pathways. In moths, sex pheromones are typically derived from fatty acids like palmitic acid and stearic acid nih.gov. The introduction and modification of double bonds and functional groups are mediated by specific enzymes, particularly fatty acyl-CoA desaturases nih.govnih.govnih.gov. The evolution of these desaturase genes, often following a birth-and-death process involving gene duplication and loss, allows for shifts in the types and positions of double bonds, leading to the production of novel pheromone structures nih.govnih.gov. This genetic and biochemical evolution contributes significantly to the observed diversity of pheromone blends across moth lineages and plays a role in speciation nih.govnih.govnih.gov.

Interactions with Host Plants and Environmental Influences

The efficacy of pheromone communication is not solely determined by the intrinsic properties of the pheromone and the olfactory system but is also significantly influenced by the ecological context, including interactions with host plants and prevailing environmental conditions.

Influence of Host Plant Chemistry on Insect Pheromone Production and Response

Host plants play a critical role in the life cycle of phytophagous insects, and their chemistry can have a profound impact on insect behavior and physiology, including chemical communication nih.gov. Host plant compounds can influence pheromonal communication in several ways. Volatiles released by host plants can act as kairomones, providing cues that insects use to locate suitable habitats or mates nih.govnih.gov. In some cases, host plant chemicals can synergize the effect of pheromones, enhancing attraction nih.gov.

Environmental Factors Modulating Insect Behavioral Responses to Pheromones (e.g., Temperature)

Environmental factors, such as temperature, can significantly modulate the behavioral responses of insects to pheromones. Temperature affects various physiological processes in insects, including activity levels, the timing of sexual receptivity, and the efficacy of olfactory perception.

Studies on the navel orangeworm, Amyelois transitella, which uses (Z11,Z13)-hexadecadienal as a key pheromone component, have demonstrated the influence of temperature on mating disruption efforts that utilize this compound. The period of sexual activity in A. transitella is influenced by temperature, starting earlier when temperatures are between 19°C and the flight threshold of 11°C mpg.de. The effectiveness of mating disruption using (Z11,Z13)-hexadecadienal can vary depending on temperature, with emission timing relative to temperature influencing the suppression of sexual communication mpg.deuni.lu. Pheromone emission rates from synthetic dispensers are also temperature-dependent, adding another layer of environmental influence on the availability and perception of the pheromone signal in the field mpg.de. These environmental modulations highlight the complex interplay between chemical signaling and the physical environment in shaping insect behavior and the dynamics of natural populations.

Emerging Research Frontiers and Future Directions

Investigation of Unexplored Biological Functions Beyond Pheromonal Roles

While the primary known biological function of 11,13-Hexadecadienal is its role as a sex pheromone, emerging research suggests potential activities beyond mediating mating communication in insects. Preliminary investigations hint at the possibility of this compound exhibiting antimicrobial and antifungal properties. Further research is needed to fully characterize these potential therapeutic applications. Exploring these non-pheromonal biological activities could broaden the understanding of the compound's natural role and potential uses in other fields.

Elucidation of Novel Biosynthetic Pathways and Enzyme Mechanisms

The biosynthesis of this compound in insects is an active area of research, focusing on identifying the specific enzymatic steps and pathways involved. In the navel orangeworm (Amyelois transitella), (11Z,13Z)-11,13-hexadecadienal is believed to be produced in the pheromone gland. nih.govresearchgate.net The proposed pathway involves the Δ11 desaturation of palmitic acid to form (Z)-11-hexadecenoic acid, followed by a second desaturation to yield (11Z,13Z)-11,13-hexadecadienoic acid, and subsequent reduction and oxidation steps. nih.govresearchgate.net

Studies involving deuterium-labeled fatty acids have provided evidence supporting this pathway. For instance, deuterium (B1214612) label from labeled hexadecanoic acid and (Z)-11-hexadecenoic acid was incorporated into this compound after topical application to the sex pheromone gland coupled with injection of pheromone biosynthesis activating peptide (PBAN). researchgate.net PBAN is known to restore or increase the titer of this compound in decapitated females, indicating its role in regulating this biosynthetic process. nih.govresearchgate.net

Enzymes such as fatty acyl-CoA reductases are implicated in the production of pheromone components like this compound. Aldehyde oxidases (AOXs) are also being investigated for their role in metabolizing aldehydes, including pheromone components. frontiersin.org For example, Amyelois transitella AOX2 (AtraAOX2) has been shown to hydrolyze (Z,Z)-11,13-hexadecadienal, although it also acts on plant volatiles. frontiersin.org Further characterization of these enzymes and their specific mechanisms is crucial for a complete understanding of the biosynthetic routes. Research into the genetic basis of these enzymes through techniques like transcriptomics can provide insights into their expression patterns and regulation in pheromone-producing tissues. mdpi.com

Advanced Characterization of Chemoreceptor-Ligand Interactions at Molecular Level

Understanding how insects detect and respond to this compound at the molecular level is fundamental to chemical ecology and pest management. This involves studying the interaction between the pheromone molecule and insect chemoreceptors, particularly odorant binding proteins (OBPs) and olfactory receptors (ORs). OBPs are soluble proteins found in the sensillar lymph that are thought to bind and transport pheromone molecules to the olfactory receptors on the dendrites of sensory neurons. acs.orgbiorxiv.org

Crystal structures of OBPs in complex with pheromone components, such as AtraPBP1 from Amyelois transitella with (11Z,13Z)-hexadecadienal and (11Z,13Z)-hexadecadienol, provide valuable insights into the binding pocket and the conformational changes that occur upon ligand binding. acs.orgacs.org These studies have revealed significant movements in the protein structure, such as a large displacement of the C-terminal helix, which are observed in other pheromone- or odorant-binding proteins. acs.orgacs.org Molecular dynamics simulations can further explore the flexibility of the binding cavity and different ligand poses. acs.org

Future research will likely focus on more detailed characterization of the binding kinetics and thermodynamics of this compound with its specific receptors using techniques like fluorescence binding assays. acs.orgbiorxiv.org Investigating the functional interplay between OBPs and olfactory receptors through heterologous expression systems can help elucidate how these proteins collectively contribute to the sensitivity and selectivity of pheromone detection. biorxiv.org

Development of Next-Generation Stereoselective Synthetic Strategies

The biological activity of this compound is highly dependent on its stereochemistry, specifically the (11Z,13Z) configuration. nih.gov Efficient and stereoselective synthesis of this isomer is crucial for its application in pest control and for further research. Traditional synthetic routes often involve multiple steps and require highly selective methods to construct the (Z,Z)-conjugated diene system. nih.govmdpi.com

Recent advancements in synthetic chemistry have focused on developing more facile and efficient strategies. One approach involves using commercially available starting materials like 10-bromo-1-decanol and employing key steps such as alkylation of lithium alkyne, cis-Wittig olefination, and hydroboration-protonolysis. nih.govmdpi.com This strategy has successfully yielded (11Z,13Z)-hexadecadienal with reasonable total yields. nih.govmdpi.com

Integration of Multi-Omics Approaches in Chemical Ecology Studies of Pheromone Systems

Understanding the complete picture of how this compound functions within an organism and its ecosystem requires integrating data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach can provide a holistic view of the genes, transcripts, proteins, and metabolites involved in the production, perception, and behavioral response to this pheromone.

Genomics and transcriptomics can identify the genes encoding enzymes involved in the biosynthetic pathway of this compound and the receptors involved in its detection. mdpi.comdtu.dk Proteomics can quantify the abundance of these enzymes and receptors in different tissues and developmental stages. Metabolomics can profile the precursor molecules and intermediate compounds in the biosynthetic pathway, as well as the pheromone itself and its degradation products. nih.govresearchgate.net

Q & A

Q. What protocols ensure reproducibility in cross-laboratory studies of this compound’s ecological impact?

  • Methodological Answer : Standardize synthetic batches via interlaboratory round-robin testing (e.g., ISO/IEC 17025). Share raw chromatographic data and NMR spectra in open repositories (e.g., Zenodo). Use randomized block designs in field trials to control for geographic and seasonal variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.